7-Hydroxy-2\',2\'-dimethyl-2\'H,4H-3,6\'-bichromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corylin is a naturally occurring flavonoid isolated from the fruit of Psoralea corylifolia L. (Fabaceae), a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corylin can be synthesized through various chemical routes. One common method involves the extraction of the compound from Psoralea corylifolia using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate corylin .
Industrial Production Methods
Industrial production of corylin typically involves large-scale extraction from Psoralea corylifolia. The plant material is dried, ground, and extracted using solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain corylin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Corylin undergoes various chemical reactions, including:
Oxidation: Corylin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in corylin.
Substitution: Corylin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler flavonoid structures .
Scientific Research Applications
Mechanism of Action
Corylin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Neutralizes reactive oxygen species (ROS) and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through pathways involving long noncoding RNA GAS5 and other molecular targets.
Bone Health: Promotes osteoblastic differentiation via estrogen and Wnt/β-catenin signaling pathways.
Comparison with Similar Compounds
Corylin is often compared with other flavonoids such as bavachalcone and psoralidin:
Bavachalcone: Another bioactive compound from Psoralea corylifolia, known for its anticancer and antimicrobial properties.
Psoralidin: Exhibits similar pharmacological activities, including antioxidant and anticancer effects.
Corylin stands out due to its unique combination of antioxidant, anti-inflammatory, and bone health-promoting properties, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2,2-dimethylchromen-6-yl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H22O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3,6-9,11,14-15,18,21H,4-5,10H2,1-2H3 |
InChI Key |
KQUGGMLHJABBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4CC(CCC4C3=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.